(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic compound known for its role as a reversible inhibitor of the regulator of G-protein signaling 4 (RGS4) protein . This compound is of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of (5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thione derivatives.
Scientific Research Applications
(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s ability to inhibit RGS4 makes it a valuable tool in studying G-protein signaling pathways.
Medicine: Its potential therapeutic applications include the treatment of diseases where RGS4 is implicated, such as certain neurological disorders.
Mechanism of Action
The mechanism of action of (5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with the RGS4 protein. By binding to RGS4, the compound inhibits its activity, thereby modulating G-protein signaling pathways. This inhibition can affect various cellular processes, making the compound a potential therapeutic agent for diseases involving dysregulated G-protein signaling .
Comparison with Similar Compounds
Similar compounds to (5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione include other RGS4 inhibitors and compounds with similar structural motifs. Some of these compounds are:
- 1-(4-Fluoro-phenyl)-5-[1-(5-methyl-thiophen-2-yl)-meth-(E)-ylidene]-2-thioxo-dihydro-pyrimidine-4,6-dione
- DIMETHYLFORMAMIDE COMPOUND WITH (5Z)-5-(3-FLUOROBENZYLIDENE)-2-(3-METHYL-1-BENZOFURAN-2-YL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE
The uniqueness of this compound lies in its specific inhibitory action on RGS4, which distinguishes it from other compounds with broader or different targets.
Properties
Molecular Formula |
C16H11FN2O2S2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H11FN2O2S2/c1-9-2-7-12(23-9)8-13-14(20)18-16(22)19(15(13)21)11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,20,22)/b13-8+ |
InChI Key |
KXFOCXRVKPGLHA-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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